Ascr#3

C. elegans Male Attraction Behavioral Assay

Ascr#3 (Daumone-3, ascaroside C9) is a nine-carbon ascaroside pheromone isolated from the model nematode Caenorhabditis elegans. Structurally, it comprises an ascarylopyranose sugar moiety linked to an (omega-1)-hydroxy fatty acid chain (2E,8R)-8-hydroxynon-2-enoic acid.

Molecular Formula C15H26O6
Molecular Weight 302.36 g/mol
CAS No. 946524-26-1
Cat. No. B3361982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscr#3
CAS946524-26-1
Molecular FormulaC15H26O6
Molecular Weight302.36 g/mol
Structural Identifiers
SMILESCC1C(CC(C(O1)OC(C)CCCCC=CC(=O)O)O)O
InChIInChI=1S/C15H26O6/c1-10(7-5-3-4-6-8-14(18)19)20-15-13(17)9-12(16)11(2)21-15/h6,8,10-13,15-17H,3-5,7,9H2,1-2H3,(H,18,19)/b8-6+/t10-,11+,12-,13-,15-/m1/s1
InChIKeyMWGRRKDIJLJLMO-OSYKULTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ascr#3 (CAS 946524-26-1) Procurement Guide: Verified Biological Activity and Comparative Potency


Ascr#3 (Daumone-3, ascaroside C9) is a nine-carbon ascaroside pheromone isolated from the model nematode Caenorhabditis elegans [1]. Structurally, it comprises an ascarylopyranose sugar moiety linked to an (omega-1)-hydroxy fatty acid chain (2E,8R)-8-hydroxynon-2-enoic acid [2]. Functionally, ascr#3 mediates density-dependent dauer larval formation and sex-specific attraction behaviors. Unlike many ascarosides that exhibit singular bioactivity, ascr#3 demonstrates a bifunctional profile that is strictly concentration-dependent: at low concentrations (fmol range) it acts as a potent male-specific attractant, whereas at higher concentrations (nM range) it induces developmental arrest (dauer formation) and elicits avoidance behavior in hermaphrodites [3]. For researchers procuring ascaroside pheromones, selecting the correct molecular variant is essential, as subtle structural differences among ascarosides produce divergent and non-overlapping behavioral and developmental outcomes.

Probe type Concentration-dependent bifunctional pheromone
Behavioral switch Male-attractant and hermaphrodite-repellent in a single compound
Research model C. elegans dauer and sex-specific chemotaxis assays

Why Ascr#3 Cannot Be Substituted with Generic Ascarosides: Differential Activity Evidence


Substitution of ascr#3 with other in-class ascarosides is not functionally equivalent due to its unique position in the structure-activity landscape of C. elegans pheromones. Ascr#3 demonstrates the highest male attractant potency among the core ascarosides (ascr#2, ascr#3, ascr#8), yet its dauer-inducing activity is moderate compared to the more potent dauer inducer ascr#2 [1]. This functional divergence is neuronally encoded: ascr#3 attraction requires both the core ASK neurons and male-specific CEM neurons, a dual requirement that differs from the broader neuronal profile of ascr#8 [2]. Moreover, ascr#3 exhibits a narrow concentration-response window for attraction, whereas ascr#8 demonstrates a broader activity range, making dose-response curves non-interchangeable [3]. At the molecular level, ascr#3 shows selective binding to specific protein targets, such as the hookworm protein Na-ASP-2, which does not bind the structurally related ascaroside oscr#10 [4]. These differences in potency, neuronal circuitry, concentration dependence, and molecular recognition collectively preclude simple one-to-one substitution and necessitate compound-specific procurement.

Functional divergence Structural variants among ascarosides may shift behavioral and developmental readouts
Neuronal circuitry mismatch ascr#3 attraction relies on ASK/CEM neurons; other ascarosides may recruit different circuits
Concentration-response limits Narrow effective range vs. broader ascaroside profiles can alter dose-response interpretation

Ascr#3 Quantitative Differentiation Evidence: Verified Comparative Data Against Analogs


Male Attractant Potency: Ascr#3 Demonstrates Superior Activity Compared to Ascr#2

In direct comparative behavioral assays, ascr#3 elicits significantly greater male attraction than ascr#2. When tested at 1 pmol per compound, ascr#3 showed maximal male attraction activity, followed by ascr#8, while ascr#2 exhibited the lowest activity among the three active ascarosides [1]. The original characterization study also reports that ascr#3 is 'more potent as a male attractant than ascr#2,' establishing a clear rank order of male-attracting efficacy: ascr#3 > ascr#8 > ascr#2 [2].

Male attraction rank
Head-to-head
ascr#3 > ascr#8 > ascr#2
Supports male-attraction assay signal-to-noise
At 1 pmol; n≥30 animals
C. elegans Male Attraction Behavioral Assay

Dauer Formation Efficacy: Ascr#3 Shows Moderate Activity Relative to Ascr#2

Ascr#3 induces dauer formation but with lower potency compared to ascr#2. In standardized dauer induction assays, ascr#2 was the most potent dauer inducer and showed significant dauer induction at both 40 nM and 200 nM. In contrast, ascr#3, ascr#6.1, and ascr#8 showed significant dauer induction only at the higher concentration of 200 nM, not at 40 nM [1]. This demonstrates that ascr#3 requires a 5-fold higher concentration to achieve significant dauer induction compared to ascr#2. The original characterization also confirms that 'ascr#2 is slightly more potent than ascr#3 in promoting dauer formation' [2].

Dauer threshold
Head-to-head
~5-fold higher vs ascr#2
Supports intermediate dauer-induction studies
ascr#2 active at 40 nM; ascr#3 significant at 200 nM
C. elegans Dauer Formation Developmental Assay

Concentration-Response Profile: Ascr#3 Exhibits a Narrower Activity Range Than Ascr#8

Ascr#3 demonstrates a restricted concentration window for male attraction compared to ascr#8. In concentration-response experiments, ascr#8 showed a broader range of activity across multiple concentrations than ascr#2 and ascr#3 [1]. The narrow concentration dependence of ascr#3 implies that its attractant activity is sharply tuned to a specific concentration range, whereas ascr#8 maintains activity over a wider concentration span. This difference has practical implications for experimental design, as ascr#3 requires precise concentration optimization to observe robust behavioral responses.

Concentration range
Head-to-head
Narrow (ascr#3) vs broad (ascr#8)
Supports dose-response experimental design
Concentration-response curves; n≥30 animals
C. elegans Concentration-Response Behavioral Pharmacology

Synergistic Interactions: Ascr#3 Synergizes with Ascr#2 but Not with Ascr#8 for Male Attraction

Ascr#3 exhibits selective synergistic interactions with other ascarosides. In male attraction assays, combinations of ascr#2 and ascr#3 displayed strong synergy, as did ascr#2 and ascr#8. However, the combination of ascr#3 and ascr#8 did not produce significant synergy [1]. This selective synergy pattern indicates that ascr#3 and ascr#8 may signal through partially overlapping but distinct neural pathways for male attraction. A ternary mixture containing 20 fmol each of ascr#2, ascr#3, and ascr#8 was as active as wild-type metabolite extract, demonstrating that all three components are necessary for full reconstitution of the natural pheromone blend [1].

Synergy pattern
Head-to-head
Synergy with ascr#2; not with ascr#8
Essential for natural blend reconstitution
P<0.001 for ascr#2+ascr#3 synergy
C. elegans Synergy Pheromone Blends

Selective Protein Binding: Ascr#3 Binds Na-ASP-2, Whereas Oscr#10 Does Not

Ascr#3 demonstrates selective binding to the hookworm protein Na-ASP-2, a molecular interaction that is not shared by structurally related ascarosides. In ligand competition assays and microscale thermophoresis experiments, ascr#3, which is present in mammalian hookworm excretory-secretory products, binds to the palmitic acid binding cavity of Na-ASP-2. In contrast, oscr#10, an ascaroside not found in hookworm E-S products, does not bind to Na-ASP-2 [1]. This selective binding indicates that the structural features of ascr#3 are specifically recognized by Na-ASP-2 and that not all ascarosides can engage this host-parasite interaction pathway.

Na-ASP-2 binding
Head-to-head
ascr#3 binds; oscr#10 does not
Supports host-parasite interaction research
Microscale thermophoresis
Hookworm Protein-Ligand Binding Na-ASP-2

Sex-Specific Behavioral Response: Ascr#3 Attracts Males but Repels Hermaphrodites

Ascr#3 elicits opposite behavioral responses in male versus hermaphrodite C. elegans. In behavioral assays, ascr#3 functions as a potent male attractant but acts as a repellent to hermaphrodites [1]. This sex-specific duality is a distinguishing feature of ascr#3. In contrast, the indole-modified derivative icas#3 (produced by adding a tryptophan-derived indole carboxy moiety to ascr#3) converts the compound into a potent hermaphrodite attractant, demonstrating that the non-indole structure of ascr#3 is responsible for its male-specific attractant and hermaphrodite-repellent profile [1].

Sex-specific response
Head-to-head
Males attracted; hermaphrodites repelled
Supports sexually dimorphic circuit studies
Opposite valence; indole-modification converts response
C. elegans Sex-Specific Behavior Pheromone Response

Ascr#3 Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Male-Specific Chemotaxis and Behavioral Assays in C. elegans

Ascr#3 is the preferred ascaroside for assays requiring robust male-specific chemotactic responses. With the highest male attractant potency among core ascarosides (rank order: ascr#3 > ascr#8 > ascr#2 at 1 pmol), it provides maximal signal-to-noise in male attraction assays [1]. Its narrow concentration-response profile requires precise optimization but enables sensitive detection of subtle behavioral modulations [2]. Additionally, its dual action as a male attractant and hermaphrodite repellent makes it ideal for studying sexually dimorphic neural circuit function [3].

Reconstitution of Natural C. elegans Pheromone Blends

Ascr#3 is an essential component for reconstituting the natural male-attracting pheromone blend of C. elegans. A ternary mixture of 20 fmol each of ascr#2, ascr#3, and ascr#8 fully recapitulates the activity of wild-type metabolite extract [1]. Ascr#3 cannot be functionally replaced by other ascarosides in this blend, as it exhibits selective synergy with ascr#2 but not with ascr#8 [1]. This makes ascr#3 procurement mandatory for studies requiring physiologically relevant pheromone mixtures.

Hookworm Na-ASP-2 Ligand Binding and Host-Parasite Interaction Studies

Ascr#3 is a validated ligand for the hookworm protein Na-ASP-2, which is a major component of hookworm excretory-secretory products. In ligand competition assays and microscale thermophoresis, ascr#3 selectively binds to the palmitic acid binding cavity of Na-ASP-2, whereas the structurally related ascaroside oscr#10 does not [4]. This selective binding makes ascr#3 a critical tool for investigating the molecular basis of host-parasite interactions and the role of ascaroside sensing in hookworm infection biology.

Dauer Formation Studies Requiring Intermediate Induction Levels

Ascr#3 is appropriate for dauer formation studies where maximal induction is not desired or where titratable responses are required. Ascr#3 induces significant dauer formation only at 200 nM, not at 40 nM, whereas ascr#2 is active at both concentrations [2]. This 5-fold difference in potency allows researchers to use ascr#3 for intermediate dauer induction, avoiding the saturated responses that may occur with the more potent dauer inducer ascr#2 [2]. It is also useful in combination studies where partial dauer induction is needed to observe synergistic or antagonistic effects.

Application
Selection Property
Validation Focus
Male-attraction behavioral assays
Ranked male-attraction potency among core ascarosides
Concentration-response and sex-specific circuit validation
Natural pheromone blend reconstitution
Selective synergy with ascr#2; essential blend component
Ternary mixture equivalence to wild-type extract
Hookworm host-parasite interaction studies
Selective Na-ASP-2 ligand binding
Binding specificity vs. non-binding ascarosides
Dauer formation intermediate studies
Reported lower dauer-inducing activity vs ascr#2
Titratable dauer induction without saturation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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